Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate
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Overview
Description
Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a 3-chloro-4-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate typically involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent esterification to form the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylate
- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
- Methyl 5-(3-chloro-4-nitrophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups may enhance its stability and interaction with certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-(3-chloro-4-methylphenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-3-4-10(6-13(9)15)11-5-12(8-16-7-11)14(17)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACCGHSDZPKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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